Bijaponicaxanthone C
Description
Overview of Xanthone (B1684191) Dimers as a Class of Natural Products
Xanthone dimers are a widespread and structurally diverse family of natural products found in plants, fungi, and lichens. rsc.orgnih.gov These compounds are characterized by the presence of two xanthone units, which are benzannulated chromanones, linked together in various ways. rsc.orgnih.gov The structural diversity of xanthone dimers arises from different linkage patterns, including carbon-carbon (C-C) bonds and ether (C-O-C) linkages, as well as variations in the substitution patterns on the xanthone cores. mdpi.com
These complex molecules are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of bioactivities. nih.govqut.edu.au The biosynthesis of the monomeric xanthone core differs between fungi and higher plants, and the subsequent dimerization can occur through various mechanisms, leading to a rich variety of dimeric structures. rsc.org
Significance of Dimeric Xanthones in Bioactive Compound Discovery
The unique and complex three-dimensional structures of dimeric xanthones make them a valuable source of lead compounds in drug discovery. sciforum.net They have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, antioxidant, and neuroprotective activities. mdpi.com For instance, some xanthone dimers have been investigated as potent anticancer agents due to their ability to inhibit DNA topoisomerase I, a different target than their monomeric counterparts which often target topoisomerase II. sciforum.netresearchgate.net
The structural complexity of these dimers, however, also presents a significant synthetic challenge, making their total synthesis a difficult endeavor. qut.edu.ausciforum.net This has spurred the development of new synthetic methods to access these diverse and biologically active molecules. sciforum.net
Positioning of Bijaponicaxanthone C within the Xanthone Dimer Family
This compound is a prenylated dimeric xanthone. rsc.org Its structure is characterized by two xanthone units linked together, with one of the units being prenylated, meaning it has a five-carbon isoprenoid unit attached. rsc.org This places it within a specific subgroup of xanthone dimers that feature this type of modification.
The molecular formula of this compound is C₃₆H₃₀O₁₃, and it has a molecular weight of 670.62 g/mol . chemblink.comechemi.com The linkage and stereochemistry of the two xanthone units, along with the prenyl group, define its unique chemical identity within the broader family of dimeric xanthones.
Historical Context of this compound Research
This compound was first isolated in 2005 from the plant Hypericum japonicum. rsc.orgcqvip.com Its structure was elucidated through detailed spectroscopic analysis. rsc.org Subsequently, it was also isolated from the roots of Hypericum riparium. rsc.orgacgpubs.org The discovery of this compound contributed to the growing number of known xanthone dimers and highlighted the chemical diversity within the Hypericum genus, which is known for producing a variety of bioactive compounds. acgpubs.orgresearchgate.net Research on this compound is part of the broader effort to explore the chemical constituents of medicinal plants and to identify new natural products with potential therapeutic applications. acgpubs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3/t34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMIGYRRSFIAEV-GPOMZPHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@H](OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Bijaponicaxanthone C
Plant Sources of Bijaponicaxanthone C
Hypericum japonicum, a plant utilized in traditional Chinese medicine, stands out as a primary source of this compound. rsc.orgrsc.org In 2005, a dimeric xanthone (B1684191) isolated from this plant was identified as this compound after detailed structural analysis. rsc.org This discovery highlighted the presence of a prenylated group rather than a fourth ring in its structure. rsc.org The plant is also a source of other similar compounds, such as bixanthones C and D. rsc.org
The roots of Hypericum riparium have also been identified as a source of this compound. rsc.orgrsc.orgacgpubs.orgrsc.org A study on the chemical constituents of H. riparium roots led to the isolation of nine compounds, including this compound. acgpubs.orgacgpubs.orgresearchgate.net This was the first time this compound had been reported from this particular plant species. acgpubs.orgresearchgate.net The co-isolation with other xanthones and compounds like betulinic acid and daucosterol (B1680990) provides a broader phytochemical context for this species. acgpubs.orgacgpubs.orgresearchgate.net
While Hypericum japonicum and Hypericum riparium are the well-documented sources, the broader genus Hypericum is known for producing a variety of xanthones. acgpubs.org This suggests that other species within this genus could potentially harbor this compound. Further phytochemical investigations into related plant species may uncover additional natural habitats for this compound.
Isolation from Hypericum riparium
Methodologies for Extraction and Purification from Biological Matrices
The isolation of this compound from its natural plant sources requires a systematic approach involving extraction and subsequent purification.
The initial step in isolating this compound involves solvent extraction from the plant material. The choice of solvent is crucial for efficiently extracting the target compound while minimizing the co-extraction of undesirable substances.
For the isolation from Hypericum japonicum, ethanol (B145695) was used as the extraction solvent for the dried aerial parts of the plant. rsc.org In the case of Hypericum riparium roots, a mixture of dichloromethane (B109758) and methanol (B129727) (1:1) was employed for the initial extraction. researchgate.net The resulting crude extract is then typically partitioned with solvents of varying polarities, such as ethyl acetate (B1210297), to separate compounds based on their solubility. researchgate.net
Table 1: Solvents Used in the Extraction of this compound
| Plant Source | Plant Part | Extraction Solvent |
| Hypericum japonicum | Dried aerial parts | Ethanol |
| Hypericum riparium | Roots | Dichloromethane-Methanol (1:1) |
This table summarizes the initial solvents used for extracting this compound from its known plant sources.
Following initial extraction and solvent partitioning, chromatographic techniques are essential for the purification of this compound. researchgate.net Column chromatography is a fundamental step, often utilizing silica (B1680970) gel as the stationary phase. researchgate.net The extract is loaded onto the column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the components based on their affinity for the stationary phase. researchgate.net
For final purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is often employed. rsc.orgnacalai.comnih.gov Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is a powerful tool for isolating specific xanthones like this compound from complex mixtures. nih.govthermofisher.comhplc.eu This technique provides high resolution, allowing for the separation of structurally similar compounds. thermofisher.comhplc.eu
Table 2: Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase | Purpose |
| Column Chromatography | Silica Gel | Initial separation of crude extract |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Final purification and analysis |
This table outlines the common chromatographic methods used to isolate and purify this compound.
Biosynthesis and Biogenetic Pathways of Bijaponicaxanthone C
General Xanthone (B1684191) Monomer Biosynthesis in Plants
The biosynthesis of the fundamental xanthone core in higher plants is distinct from the pathways observed in fungi and lichens, which typically rely solely on the polyketide pathway. mdpi.comnih.gov In plants, the construction of the dibenzo-γ-pyrone skeleton is achieved through a convergent synthesis that merges intermediates from both the polyketide and the shikimic acid pathways. rsc.orgfrontiersin.orgnih.govresearchgate.net
The polyketide pathway, also known as the acetate (B1210297) pathway, is responsible for generating one of the aromatic rings of the xanthone structure (typically designated as Ring A). mdpi.commdpi.com This process begins with the condensation of acetyl-CoA and malonyl-CoA molecules, catalyzed by a type III polyketide synthase (PKS). ontosight.aimdpi.com This series of Claisen condensation reactions builds a polyketide chain that is primed for cyclization. mdpi.com Specifically, three molecules of malonyl-CoA are typically condensed to form the structural basis for Ring A. mdpi.comfrontiersin.org
The second aromatic ring (Ring B) and the C-ring carbonyl group originate from the shikimic acid pathway. mdpi.commdpi.com This pathway, which links carbohydrate metabolism to the biosynthesis of aromatic compounds, produces key aromatic amino acids and other phenolic compounds. frontiersin.orgnih.gov For xanthone biosynthesis, an intermediate from the shikimate pathway, such as 3-hydroxybenzoic acid, is activated to its coenzyme A (CoA) ester, for instance, 3-hydroxybenzoyl-CoA. rsc.orgrsc.org This activated molecule serves as the starter unit for the subsequent condensation reaction. rsc.org
The convergence of the two pathways occurs when the shikimate-derived starter unit (e.g., 3-hydroxybenzoyl-CoA) is condensed with the three polyketide-derived extender units (malonyl-CoA). rsc.orgrsc.org This key reaction is catalyzed by a benzophenone (B1666685) synthase (BPS), which generates a benzophenone intermediate. mdpi.com A central intermediate in the biosynthesis of many xanthones is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comfrontiersin.orgresearchgate.net This freely-rotatable benzophenone molecule then undergoes a regioselective intramolecular oxidative coupling, a critical step mediated by a cytochrome P450 monooxygenase. mdpi.comfrontiersin.orgresearchgate.net This cyclization forms the central pyrone ring (C-ring), yielding the tricyclic xanthone core, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are the precursors for most plant-derived xanthones. frontiersin.orgresearchgate.net
| Pathway | Key Precursor(s) | Key Enzyme(s) | Product/Contribution |
|---|---|---|---|
| Polyketide (Acetate) Pathway | Malonyl-CoA, Acetyl-CoA | Polyketide Synthase (PKS) | Forms Ring A of the xanthone core. mdpi.commdpi.commdpi.com |
| Shikimic Acid Pathway | Shikimate, Chorismate | Various | Forms Ring B and C-ring precursors (e.g., 3-hydroxybenzoyl-CoA). rsc.orgmdpi.com |
| Convergent Synthesis | Benzoyl-CoA derivative + 3x Malonyl-CoA | Benzophenone Synthase (BPS) | Forms a benzophenone intermediate. mdpi.com |
| Oxidative Cyclization | Benzophenone intermediate | Cytochrome P450 Monooxygenase | Forms the tricyclic xanthone core. mdpi.comfrontiersin.orgresearchgate.net |
Shikimic Acid Pathway Integration
Dimerization Mechanisms in Xanthone Biosynthesis
Xanthone dimers, such as Bijaponicaxanthone C, are formed by the coupling of two monomeric xanthone units. rsc.orgnih.gov This dimerization can occur through various linkage types, with the most common being the formation of a direct carbon-carbon (C-C) bond or a carbon-oxygen-carbon (C-O-C) ether bridge between the two monomers. rsc.orgresearchgate.netmdpi.com These oxidative dimerization reactions are generally believed to be mediated by enzymes, which ensures the specific regio- and stereo-selectivity observed in the resulting natural products. rsc.org
The formation of a C-C biaryl bond is a frequent dimerization strategy in the biosynthesis of complex xanthones. rsc.orgbohrium.com This process involves the oxidative coupling of two phenolic xanthone monomers. The reaction is thought to proceed via the generation of radical species on the aromatic rings of the monomers, which then couple to form a new C-C bond. rsc.org The specific positions at which the monomers link (e.g., 2,2′- or 2,4′-linkages) are dictated by the enzymatic machinery of the organism, highlighting the controlled nature of the biosynthesis. rsc.org This enzymatic control is crucial for producing a specific regio- and atropo-isomeric dimer rather than a random mixture of products. rsc.org
Enzymatically-Mediated Dimerization Processes
The biosynthesis of complex dimeric natural products such as this compound from their monomeric precursors is a process that necessitates a high degree of control to achieve specific structures. While the precise enzymes responsible for the dimerization of xanthone monomers to form this compound have not been definitively isolated and characterized, substantial evidence points towards enzymatically-mediated pathways. rsc.org The formation of dimeric xanthones is thought to be mediated by enzymes to control the chemo-, regio-, and stereoselectivity of the reaction. rsc.org
Dimerization is a common strategy in nature to rapidly diversify the structural and biological properties of simpler monomers. beilstein-journals.org In the biosynthesis of polyphenolic compounds, phenol (B47542) coupling is a well-documented biocatalytic dimerization reaction. beilstein-journals.org Enzymes such as laccases and cytochrome P450 monooxygenases are frequently implicated in these transformations. rsc.orgbeilstein-journals.org These enzymes can catalyze oxidative radical-radical coupling reactions. beilstein-journals.org The proposed mechanism involves the enzyme generating a radical from a hydroxyl group on the monomer. This radical can then delocalize across the π-system, creating various carbon radical intermediates that can couple to form the dimeric structure. beilstein-journals.org Although direct observation of the enzymatic dimerization of xanthone monomers is lacking, the structural specificity of the resulting dimers strongly suggests that proteins are involved to mediate stereoselectivity. rsc.org
Regiochemical and Stereochemical Aspects of this compound Formation
The specific three-dimensional structure of this compound is a direct result of highly controlled regiochemical and stereochemical biosynthetic steps. The formation of biaryl linkages in natural products, especially those with multiple chiral centers, requires precise control to avoid a mixture of isomers. rsc.org The existence of specific, stable isomers of dimeric xanthones in nature is considered strong evidence for enzyme-controlled dimerization. rsc.org
Role of Oxidative Coupling
Oxidative coupling is a fundamental and widespread transformation in the biosynthesis of natural products, responsible for creating new carbon-carbon or carbon-oxygen bonds. nih.govacs.orgresearchgate.net This process is central to the formation of this compound, occurring at two critical stages: the initial formation of the xanthone monomer and the subsequent dimerization.
In higher plants, the xanthone nucleus is formed through a mixed biosynthetic pathway involving intermediates from the shikimic acid and polyketide pathways. rsc.orgresearchgate.netnih.gov This process leads to a benzophenone intermediate, which then undergoes a regioselective, intramolecular oxidative coupling reaction to form the tricyclic xanthone core. nih.govmdpi.com This cyclization is mediated by enzymes, often from the cytochrome P450 family. mdpi.com
Following the synthesis of the monomer, the formation of the dimer, this compound, occurs via an intermolecular oxidative coupling. rsc.org This reaction links two xanthone monomers, creating a biaryl C-C bond. rsc.org The selectivity of this coupling, which dictates where the two monomers connect and determines the resulting stereochemistry, is believed to be under strict enzymatic control. rsc.org This enzymatic mediation ensures the consistent production of a single, structurally defined dimer rather than a random assortment of products. rsc.org
Investigation of Potential Biological Origins (Plant vs. Fungi/Lichen)
Xanthone dimers are a widespread family of natural products found in plants, fungi, and lichens. rsc.orgmdpi.commdpi.comnih.gov However, research findings have specifically identified this compound as a product of higher plants. It was first isolated from Hypericum japonicum and has also been reported in the roots of Hypericum riparium. rsc.orgmdpi.com
The biosynthetic pathways to the xanthone core differ between plants and fungi, which can often be distinguished by their hydroxylation patterns. rsc.orgrsc.org
In plants , xanthone biosynthesis involves a convergent synthesis from the polyketide and shikimic acid pathways, which typically results in C-1, -3 and -5 or -7-hydroxylation patterns on the xanthone nucleus. rsc.orgmdpi.com
In fungi , the pathway generally starts from a polyketide-derived anthraquinone, leading to xanthones that almost always display C-1 and -8-hydroxylation. rsc.orgrsc.org
The substitution pattern of this compound is consistent with the plant-based biosynthetic pathway. While lichens, which are symbiotic organisms of fungi and algae or cyanobacteria, also produce xanthone dimers, the confirmed isolation of this compound from species of the Hypericum genus firmly places its origin in the plant kingdom. rsc.orgmdpi.comwikipedia.org
Structural Elucidation and Advanced Spectroscopic Characterization of Bijaponicaxanthone C
Integration of Spectroscopic Data for Definitive Structural Assignment
The structural elucidation of a complex natural product like Bijaponicaxanthone C is a puzzle solved by combining data from several advanced spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments reveals the precise arrangement of atoms and their connectivity. rsc.orgchemblink.com
High-Resolution Mass Spectrometry (HRMS) is the initial step, yielding the exact molecular weight and, consequently, the molecular formula of the compound. For this compound, the molecular formula has been established as C₃₆H₃₀O₁₃.
¹H NMR and ¹³C NMR spectroscopy form the foundation of the structural analysis. chemblink.com The ¹H NMR spectrum identifies all the hydrogen atoms in the molecule, providing information on their chemical environment, multiplicity (splitting pattern), and integration (number of protons). The ¹³C NMR spectrum reveals the number of distinct carbon environments, giving a direct count of the carbon atoms in the skeleton. oriprobe.com
For a molecule as complex as this compound, which consists of two xanthone (B1684191) units linked together, 1D NMR spectra alone are insufficient. rsc.org 2D NMR techniques are essential for assembling the molecular fragments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish connectivity and spatial relationships between atoms. rsc.orgrsc.org For instance, HMBC is crucial for identifying long-range correlations between protons and carbons, which helps to link the different structural subunits of the dimer. rsc.org NOESY experiments are used to determine the relative configuration and conformation by identifying protons that are close to each other in space. rsc.org The definitive structure of this compound was established through such detailed analysis, revealing a prenylated dimeric xanthone. rsc.org
Table 1: Role of Spectroscopic Techniques in the Structural Elucidation of this compound
| Technique | Purpose in Structural Elucidation | Type of Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental composition. | Provides the molecular formula (e.g., C₃₆H₃₀O₁₃). |
| ¹H NMR (Proton NMR) | Identifies the chemical environment and connectivity of hydrogen atoms. | Chemical shifts (δH), coupling constants (J), integration (number of protons). umc.edu.dz |
| ¹³C NMR (Carbon NMR) | Determines the number and type of carbon atoms in the molecular skeleton. | Chemical shifts (δC) for each unique carbon atom. oriprobe.comumc.edu.dz |
| 2D NMR: COSY | Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. | Correlation peaks between protons on adjacent carbons. rsc.org |
| 2D NMR: HSQC/HETCOR | Correlates protons directly to the carbons they are attached to. | One-bond ¹H-¹³C correlations, assigning protons to their carbons. rsc.org |
| 2D NMR: HMBC | Maps long-range (2-3 bond) correlations between protons and carbons. | Key for connecting molecular fragments and linking the two xanthone units. rsc.org |
| 2D NMR: NOESY/ROESY | Identifies protons that are close in physical space, regardless of bonding. | Determines relative stereochemistry and conformational details. rsc.org |
Chromatographic-Mass Spectrometric Coupling for Trace Analysis (e.g., GC-MS, UHPLC-MS)
The analysis of this compound in complex natural extracts, especially at trace levels, necessitates the use of hyphenated analytical techniques that couple the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a premier technique for the analysis of non-volatile, complex molecules like dimeric xanthones. Current time information in New York, NY, US. The use of columns with sub-2 µm particles in UHPLC allows for significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. Current time information in New York, NY, US. When coupled with high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, UHPLC-HRMS enables the confident identification and quantification of trace compounds in intricate matrices like plant extracts. oriprobe.comnih.gov This method is particularly effective for separating closely related isomers and congeners, which is a common feature in xanthone chemistry. Current time information in New York, NY, US. Metabolomics-guided approaches frequently use UPLC-MS to rapidly profile and identify novel or target compounds, including dimeric xanthones, from biological sources.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, primarily suited for volatile and thermally stable compounds. rsc.org While many complex xanthones are not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to increase their volatility. GC-MS provides excellent separation efficiency and generates highly reproducible mass spectra that can be compared against established libraries for identification. It has been successfully used to identify various xanthone constituents in crude plant extracts. rsc.org
The choice between UHPLC-MS and GC-MS depends on the specific properties of the analyte and the complexity of the sample matrix. For a large, complex, and non-volatile molecule like this compound, UHPLC-MS is generally the more direct and suitable method for trace analysis.
Table 2: Comparison of Chromatographic-Mass Spectrometric Techniques for Xanthone Analysis
| Feature | UHPLC-MS | GC-MS |
| Principle | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | Separates compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase. |
| Applicability | Ideal for non-volatile, polar, and thermally labile compounds like dimeric xanthones. Current time information in New York, NY, US. | Best for volatile and thermally stable compounds; may require derivatization for complex xanthones. |
| Sensitivity | High sensitivity, capable of detecting compounds at picogram to femtogram levels. | Very high sensitivity, especially for targeted analyses. |
| Resolution | Excellent separation of complex mixtures and isomers. Current time information in New York, NY, US. | Extremely high separation efficiency, particularly with capillary columns. |
| Identification | Based on retention time, accurate mass (HRMS), and MS/MS fragmentation patterns. | Based on retention time and mass spectral fragmentation, often matched with libraries. |
| Sample Prep | Typically involves extraction and filtration. | May require extraction and subsequent chemical derivatization to increase volatility. |
Biological Activities and Mechanistic Investigations of Bijaponicaxanthone C
In Vitro Antimicrobial Activities
The potential of Bijaponicaxanthone C to inhibit the growth of pathogenic microorganisms has been assessed through various in vitro studies. These investigations have focused on its effectiveness against both bacteria and fungi.
Antibacterial Efficacy Studies
While specific studies focusing solely on the antibacterial effects of isolated this compound are limited, research on extracts from Hypericum species, known to contain this compound, provides some insights. For instance, extracts from Hypericum riparium, from which this compound has been isolated, have demonstrated antibacterial activity against a range of microbial species. acgpubs.org The genus Hypericum is recognized for its production of various bioactive secondary metabolites, including xanthones, which are often credited with the observed antimicrobial effects. acgpubs.orgkoreascience.kr Phloroglucinol derivatives, also found in Hypericum japonicum, have shown antimicrobial activity against Staphylococcus aureus. koreascience.kr Methanolic and ether extracts of Hypericum japonicum have also been reported to possess antimicrobial properties. koreascience.kr
It is important to note that while these studies suggest the potential of the Hypericum genus, further research is required to specifically determine the antibacterial efficacy of purified this compound.
Antifungal Efficacy Studies
Similar to the antibacterial studies, direct research on the antifungal activity of isolated this compound is not extensively documented. However, extracts from Hypericum species have shown promise in inhibiting fungal growth. For example, extracts from Hypericum riparium have exhibited antifungal activities against various microbial species, with minimum inhibitory concentrations (MIC) ranging from 0.97 to 250 µg/mL. acgpubs.org The genus Hypericum has a history of use in folk medicine for its antimicrobial properties, which has prompted scientific investigation into its secondary metabolites, including xanthones. acgpubs.org
| Microbial Species | MIC (µg/mL) |
|---|---|
| Various Fungi | 0.97 - 250 |
Antiviral Potentials and Receptor Interactions
The antiviral properties of compounds from Hypericum japonicum, including xanthones like this compound, have been a significant area of research. These investigations range from studies on crude extracts to computational analyses of specific molecule-protein interactions.
Insights from Hypericum japonicum Extracts against Viruses (e.g., Influenza H3N2, Duck Hepatitis B Virus)
Extracts from Hypericum japonicum have demonstrated notable antiviral effects in several studies. Aqueous and ethanol (B145695) extracts of the plant have shown strong activity against the Hepatitis B virus. koreascience.kr Furthermore, research has indicated that H. japonicum has a significant anti-duck hepatitis B virus effect, where it was observed to suppress liver cell degeneration and necrosis. tandfonline.comtandfonline.com In the context of influenza, an in vivo study showed that a 75% ethanol extract of H. japonicum exhibited an anti-influenza virus H3N2 effect in mice. nih.gov It was found to markedly inhibit lung consolidation in mice with pneumonia caused by the H3N2 virus and prolong their survival time. tandfonline.comtandfonline.com The plant has also demonstrated inhibitory effects against other viruses, including the porcine epidemic diarrhea virus (PEDV) and herpesviruses. researchgate.netresearchgate.netnih.gov
Molecular Docking Studies with Viral Proteins (e.g., SARS-CoV-2 Mpro)
Molecular docking studies have been employed to explore the potential of compounds from Hypericum japonicum to interact with key viral proteins. One such study investigated the binding affinity of 39 components from the plant, including this compound, with proteins of the SARS-CoV-2 virus, the causative agent of COVID-19. tandfonline.com The main protease (Mpro), a crucial enzyme for viral replication, was a key target. tandfonline.commdpi.commdpi.com The results of this in silico analysis showed that this compound possessed the top binding activity to Mpro, suggesting a potential inhibitory role. tandfonline.comresearchgate.net The binding energy of this compound with Mpro was favorable, indicating a stable interaction. tandfonline.comresearchgate.net These computational findings highlight this compound as a compound of interest for further investigation as a potential antiviral agent against SARS-CoV-2. tandfonline.comresearchgate.net
| Compound | Target Protein | Binding Affinity |
|---|---|---|
| Bijaponicaxanthone | Mpro | Top Binding Activity |
Antioxidant Properties and Reactive Oxygen Species Modulation
The antioxidant potential of this compound and related compounds from Hypericum species has been another focus of research. Antioxidants play a crucial role in mitigating the damaging effects of reactive oxygen species (ROS) in the body.
Cytotoxic and Anticancer Mechanisms (In Vitro and Animal Models)
The cytotoxic and anticancer properties of xanthone (B1684191) dimers, a class of compounds to which this compound belongs, have been a focal point of research. These investigations have revealed their potential to interfere with cancer cell growth and survival through various cellular mechanisms.
Xanthone dimers exert their anticancer effects by modulating critical cellular processes such as the cell cycle and apoptosis. nih.gov Several studies on representative xanthone dimers have elucidated these mechanisms. For instance, α-mangostin, a well-studied xanthone, has been shown to induce cell cycle arrest at the G1 phase. mdpi.comnih.gov This is often accompanied by the modulation of cyclin-dependent kinase (CDK)/cyclin complexes and an upregulation of CDK inhibitors like p21. mdpi.com Another xanthone dimer, Griffipavixanthone (GPX), has been observed to induce G2/M cell cycle arrest in esophageal cancer cells. nih.govresearchgate.net
The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of xanthone dimers. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com Dicerandrol B, a natural xanthone dimer, has been found to induce apoptosis in human cervical cancer HeLa cells, potentially through endoplasmic reticulum stress and the mitochondrial apoptotic pathway. nih.gov The mitochondrial pathway is a common target, as evidenced by the ability of GPX to reduce the mitochondrial membrane potential in non-small-cell lung cancer (NSCLC) H520 cells. mdpi.com This disruption leads to the release of cytochrome c and the activation of a cascade of caspases, including caspase-3 and caspase-9, which are executioner and initiator caspases, respectively. mdpi.comspandidos-publications.com The regulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, is another hallmark of the apoptosis-inducing effects of xanthone dimers like α-mangostin and Dicerandrol B. mdpi.comnih.gov Phomoxanthone B (PXB) has also been shown to induce apoptosis associated with caspase-3 activation in MCF-7 breast cancer cells. researchgate.net
| Compound | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |
| α-Mangostin | Oral squamous carcinoma | G1 phase arrest mdpi.com | Intrinsic pathway: increased Bak, cleaved caspase-3, and PARP mdpi.com |
| Pancreatic cancer (BxPc-3, PANC-1) | G1/G0 phase arrest mdpi.com | Reduced Bcl-2, increased cleaved caspase-3 mdpi.com | |
| Breast cancer (T47D) | - | Downregulation of p-HER2, p-Akt; upregulation of p-JNK, p-p38; cytochrome c release spandidos-publications.com | |
| Griffipavixanthone (GPX) | Esophageal cancer (TE1, KYSE150) | G2/M arrest nih.govresearchgate.net | Downregulation of RAF-MEK-ERK pathway nih.gov |
| Non-small-cell lung cancer (H520) | - | Mitochondrial pathway: reduced membrane potential, ROS production, caspase-3 activation mdpi.comchemfaces.com | |
| Dicerandrol B | Cervical cancer (HeLa) | G2/M arrest nih.gov | Endoplasmic reticulum stress, mitochondrial pathway: increased Bax/Bcl-2 ratio nih.gov |
| Phomoxanthone B (PXB) | Breast cancer (MCF-7) | G2/M arrest researchgate.net | Caspase-3 activation researchgate.net |
Xanthone dimers have demonstrated significant potential in inhibiting the proliferation and metastasis of cancer cells, which are crucial for tumor progression and mortality. mdpi.com Griffipavixanthone (GPX) has been shown to inhibit the proliferation of human non-small-cell lung cancer H520 cells in a dose- and time-dependent manner. mdpi.com It also suppresses the migration and invasion of esophageal cancer cells. nih.gov The mechanism behind this often involves the downregulation of key signaling pathways. For example, GPX has been identified as a B-RAF and C-RAF inhibitor, leading to the suppression of the RAF-MEK-ERK signaling cascade in esophageal cancer. nih.govchemfaces.com
Similarly, α-mangostin has been found to inhibit the invasion and migration of breast cancer cells. frontiersin.orgpatrinum.ch Its mechanism of action involves targeting pathways such as the PI3K/Akt signaling pathway. frontiersin.orgpatrinum.ch By regulating downstream effectors of this pathway, α-mangostin can suppress the epithelial-mesenchymal transition (EMT), a process critical for metastasis. mdpi.com Cratoxylumxanthone C, another natural xanthone, inhibits lung cancer proliferation and metastasis by regulating the STAT3 and FAK signal pathways. nih.gov Phomoxanthone A (PXA) and Phomoxanthone B (PXB) have also been shown to inhibit the proliferation of MCF-7 breast cancer cells. acs.org
| Compound | Cancer Type | Key Signaling Pathway Inhibited |
| Griffipavixanthone (GPX) | Esophageal Cancer | RAF-MEK-ERK nih.govresearchgate.net |
| α-Mangostin | Breast Cancer | PI3K/Akt frontiersin.orgpatrinum.ch |
| Pancreatic Cancer | PI3K/Akt mdpi.com | |
| Cratoxylumxanthone C | Lung Cancer | STAT3, FAK nih.gov |
| Phomoxanthone A & B | Breast Cancer | PTP1B, SHP2 (in vitro) acs.org |
While extensive research on many xanthone dimers is available, studies focusing specifically on this compound are less common. However, preliminary cytotoxic activity has been evaluated using the brine shrimp (Artemia salina) lethality bioassay. This assay is a simple, rapid, and convenient method for the preliminary screening of the cytotoxic potential of natural products. In one study, this compound, isolated from the roots of Hypericum riparium, was evaluated in this bioassay. researchgate.net Another compound, hypercalin C, isolated from the same plant, showed potent cytotoxicity with a median lethal dose (LD50) of 3.23 μg/mL in the brine shrimp lethality bioassay. researchgate.net
| Compound | Organism | Bioassay | Result |
| This compound | Artemia salina | Lethality Bioassay | Evaluated researchgate.net |
| Hypercalin C | Artemia salina | Lethality Bioassay | LD50: 3.23 μg/mL researchgate.net |
Inhibition of Proliferation and Metastasis (General for xanthone dimers)
Hepatoprotective Effects (Based on Hypericum japonicum Research)
Hypericum japonicum, the plant from which this compound is isolated, has been traditionally used in folk medicine for the treatment of liver disorders such as cholestasis and hepatitis. nih.govcymitquimica.commdpi.com Modern pharmacological studies have provided evidence supporting these traditional uses. The plant is rich in various bioactive compounds, including flavonoids, phloroglucinols, and xanthones, which are believed to contribute to its therapeutic effects. nih.govresearchgate.netnih.gov
Research on extracts of Hypericum japonicum has demonstrated significant hepatoprotective activity in animal models of liver injury. nih.gov For instance, the aqueous extract of H. japonicum was found to decrease serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and total bilirubin (B190676) (T-BIL) in mice with liver injury induced by carbon tetrachloride (CCl4). nih.gov Different fractions of the extract have shown varying degrees of efficacy in protecting the liver from injury and ameliorating cholestasis. nih.gov
Neuroprotective Investigations (General for xanthone dimers)
Xanthone dimers have emerged as a class of compounds with significant neuroprotective potential. nih.gov Their mechanisms of action are multifaceted, often involving the mitigation of oxidative stress and inflammation, which are key pathological features of many neurodegenerative diseases. nih.govresearchgate.net
Studies on various xanthone derivatives have demonstrated their ability to protect neuronal cells from damage. For example, xanthone derivatives from Garcinia mangostana have been shown to alleviate lead-induced neurotoxicity by suppressing oxidative damage and reversing acetylcholinesterase (AChE) activity. nih.gov Xanthone glucosides isolated from Swertia punicea have exhibited potent neuroprotective activity against hydrogen peroxide-induced damage in PC12 cells, a cell line commonly used in neuroscience research. acs.orgnih.gov Some of these compounds include dimeric xanthone O-glycosides. mdpi.com The neuroprotective effects of xanthones are also attributed to their ability to modulate signaling pathways involved in neuroinflammation, such as the TLR4/TAK1/NF-κB and MAPK pathways. nih.gov
While specific neuroprotective studies on this compound are not yet available, the general neuroprotective properties of the xanthone class, particularly xanthone dimers and glycosides, suggest that it may be a promising candidate for further investigation in the context of neurodegenerative disorders. researchgate.net
Structure Activity Relationship Sar and Chemical Modifications of Bijaponicaxanthone C Analogues
Identification of Key Pharmacophoric Features within the Xanthone (B1684191) Dimer Scaffold
The xanthone core, a tricyclic system composed of a dibenzo-γ-pyrone scaffold, is recognized as a "privileged structure" in medicinal chemistry. mdpi.com This framework's relative planarity and arrangement of aromatic rings and a pyrone ring enable it to interact with a diverse array of biological targets, including proteins and enzymes. mdpi.commdpi.com
The fundamental pharmacophore of a xanthone dimer can be summarized as:
Two Xanthone Scaffolds: Providing a rigid, polycyclic aromatic system capable of various intermolecular interactions.
A Specific Dimeric Linkage: Which dictates the spatial orientation of the two monomer units.
A Defined Pattern of Substituents: Including hydroxyl, prenyl, and methoxy (B1213986) groups, which modulate the electronic properties, lipophilicity, and steric profile of the molecule.
Role of Prenyl, Hydroxyl, and Other Substituents on Bioactivity
The biological activity of xanthone dimers is profoundly influenced by the nature and position of various substituents on the core scaffold. SAR studies have illuminated the specific roles of these functional groups.
Prenyl Groups: The addition of prenyl (3,3-dimethylallyl) groups is a common modification in natural xanthones and is known to significantly enhance biological activity. researchgate.net Prenylation increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. mdpi.commdpi.com The position of the prenyl group is often crucial; for example, prenylation at the C-8 position in some flavonoids is essential for their cytotoxic activity. nih.gov In other cases, the length and structure of the isoprenoid chain (e.g., prenyl vs. geranyl) can also modulate the potency of the compound. nih.gov
Hydroxyl Groups: Phenolic hydroxyl groups are key contributors to the bioactivity of xanthones, largely through their ability to form hydrogen bonds with amino acid residues in target proteins and their antioxidant properties. researchgate.net The number and location of hydroxyl groups can have a significant impact. For instance, studies on α-Mangostin, a related xanthone, revealed that the phenolic hydroxyl group at the C3 position is essential for its antibacterial activity, with the groups at C6 and C1 also contributing. nih.gov Conversely, the methylation or removal of specific hydroxyl groups can sometimes enhance activity by altering the molecule's binding mode or metabolic stability. mdpi.com
Other Substituents: Methoxy groups, furan (B31954) rings, and pyran rings are also found in natural xanthones and contribute to the diversity of their biological effects. mdpi.comresearchgate.net These groups can influence the molecule's electronic distribution, solubility, and steric hindrance, thereby fine-tuning its pharmacological profile. drugdesign.org
The following table summarizes the general influence of key substituents on the bioactivity of xanthone-type compounds based on available research.
| Substituent | General Role in Bioactivity | References |
| Prenyl Group | Increases lipophilicity, enhances cell membrane permeability, and can increase affinity for protein targets. | researchgate.netmdpi.commdpi.comnih.gov |
| Hydroxyl Group | Acts as a hydrogen bond donor, crucial for receptor binding and antioxidant activity. The position and number of groups are critical. | researchgate.netmdpi.comnih.gov |
| Methoxy Group | Can increase metabolic stability and alter electronic properties and lipophilicity compared to a hydroxyl group. | mdpi.commdpi.com |
| Furan/Pyran Rings | Often formed from cyclization of adjacent prenyl and hydroxyl groups, creating a more rigid and complex ring system that can enhance binding specificity. | researchgate.net |
Strategies for Semi-Synthesis and Total Synthesis of Bijaponicaxanthone C
The complex, sterically hindered structure of this compound and other dimeric xanthones presents a considerable challenge for chemical synthesis. Both semi-synthetic and total synthetic approaches are employed to access these molecules and their analogues.
Semi-synthesis starts with a readily available natural product that is structurally related to the target molecule. mdpi.com For this compound, a potential strategy would involve isolating a simpler monomeric or dimeric xanthone from a natural source like Hypericum japonicum and then performing chemical modifications. mdpi.comresearchgate.net These modifications could include selective methylation, demethylation, oxidation, or the introduction of new functional groups to build up the complexity of the target molecule. mdpi.comrsc.org This approach can be more efficient than total synthesis if a suitable starting material is available.
Total synthesis involves constructing the molecule from simple, commercially available starting materials. epfl.ch The total synthesis of a complex dimer like this compound would require the development of highly efficient and stereoselective reactions. Key steps would likely include:
Synthesis of the Xanthone Monomer: Building the substituted tricyclic xanthone core.
Dimerization: Developing a method to controllably link two xanthone monomers at the correct positions, which is often the most challenging step. This could involve strategies like oxidative coupling or transition-metal-catalyzed cross-coupling reactions.
Late-Stage Functionalization: Introducing or modifying sensitive functional groups after the core dimeric scaffold has been assembled. rsc.org
While the specific total synthesis of this compound has not been widely reported, the principles are drawn from the successful synthesis of other complex natural products. nih.govrsc.orgdigitellinc.com
Design and Synthesis of Novel this compound Derivatives and Analogues
The design of novel derivatives of this compound is guided by SAR data. The goal is to create new molecules with improved potency, selectivity, or pharmacokinetic properties. nih.gov Strategies often involve modifying the known pharmacophoric elements.
Modification of Substituents: Based on the importance of prenyl and hydroxyl groups, new analogues can be designed by:
Altering the length or structure of the prenyl side chain. nih.gov
Changing the position of prenyl or hydroxyl groups on the xanthone scaffold.
Replacing hydroxyl groups with methoxy groups or other bioisosteres to probe the importance of hydrogen bonding. drugdesign.org
Introducing different functional groups, such as halogens or alkylamines, to explore their effects on activity. nih.govmdpi.com
Modification of the Dimeric Linkage: The synthesis of analogues with different linkages between the two xanthone units could lead to compounds with altered 3D structures and potentially different biological targets.
The synthesis of these new analogues would follow the general principles of semi-synthesis or total synthesis. For example, a series of derivatives with modified acyl groups could be synthesized from a common precursor, allowing for a systematic investigation of how that specific position influences bioactivity. kcl.ac.uk
Evaluation of Modified Structures for Enhanced Biological Activities
Once synthesized, the novel derivatives must be evaluated for their biological activity to determine if the intended modifications resulted in improvement. This is typically done through in vitro assays, where the activity of the new compounds is compared to the parent molecule (e.g., this compound) and standard control drugs. nih.govmdpi.com
For example, studies on other classes of natural product derivatives have demonstrated clear SAR trends:
In one study on cembrenediol analogues, replacing a specific group with a phenyl moiety enhanced inhibitory activity, while the addition of electron-withdrawing groups on that phenyl ring further improved potency. mdpi.com
Research on α-Mangostin derivatives showed that acetylating the C1 hydroxyl group resulted in a compound with higher selectivity and reduced hemolysis compared to the parent compound, indicating an improved safety profile. nih.gov
In the development of pyrazinoic acid analogues, substitutions at the 3 and 5 positions with alkylamino groups led to compounds that were 5- to 10-fold more potent than the parent molecule. nih.gov
The table below provides a hypothetical example of how evaluation data for modified analogues might be presented, based on findings from related compound classes.
| Compound | Modification from Parent Structure | Relative Activity (Example) | Reference for Principle |
| Parent Compound | - | 1x | - |
| Analogue 1 | C6-OH replaced with C6-OCH₃ | 0.5x | mdpi.com |
| Analogue 2 | C8-Prenyl replaced with C8-Geranyl | 1.8x | nih.gov |
| Analogue 3 | Phenyl group added at C4 | 3.2x | mdpi.com |
| Analogue 4 | C1-OH acetylated | 1.2x (with improved selectivity) | nih.gov |
This systematic approach of modification and evaluation is essential for translating the initial discovery of a bioactive natural product like this compound into a potential therapeutic lead.
Advanced Analytical and Computational Methodologies in Bijaponicaxanthone C Research
Chemoinformatic and Computational Chemistry Approaches
Chemoinformatic and computational chemistry are powerful tools in modern drug discovery and natural product research. wikipedia.orgphysics.gov.az These in silico methods allow for the prediction of molecular interactions and biological activities, thereby guiding further experimental investigation. mdpi.comchemrxiv.orgplos.org
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the interaction between a small molecule, like Bijaponicaxanthone C, and a protein target. tandfonline.comnih.gov
In a study exploring the potential of compounds from Hypericum japonicum against COVID-19, this compound was identified as having a strong binding affinity for the main protease (Mpro) of the SARS-CoV-2 virus. tandfonline.comresearchgate.net The binding energy was calculated to be less than -5 kcal/mol, indicating a stable and favorable interaction. tandfonline.comresearchgate.nettandfonline.com This suggests that this compound could potentially inhibit the function of this crucial viral enzyme. Another in silico screening study also identified this compound as a potential inhibitor of the SARS-CoV-2 main protease, with a high affinity free energy ranging from -10.4 to -10 kcal/mol. researchgate.net
Molecular dynamics simulations can further refine these predictions by simulating the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.
Table 1: Predicted Protein Target for this compound
| Compound | Predicted Target | Organism/Disease | Binding Energy (kcal/mol) |
|---|---|---|---|
| This compound | Main Protease (Mpro) | SARS-CoV-2 | < -5 tandfonline.comresearchgate.nettandfonline.com |
Network Pharmacology Analysis for Systemic Biological Effects
Network pharmacology is an approach that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and biological pathways. tandfonline.com This methodology helps to elucidate the multi-component, multi-target, and multi-pathway characteristics of natural compounds. tandfonline.comresearchgate.nettandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a set of compounds with known activities, a QSAR model can be developed to predict the activity of new or untested compounds. vjmap.vn
While specific QSAR models focused exclusively on this compound are not available in the provided search results, the principles of QSAR are relevant to its study. For instance, a SMILES-based QSAR study on xanthone (B1684191) derivatives as alpha-glucosidase inhibitors demonstrates the application of this methodology to a related class of compounds. vjmap.vn Such models could be developed for this compound and its analogs to predict their activity against various targets and to guide the synthesis of new derivatives with improved potency.
Metabolomics and Pathway Analysis for Biosynthetic Insights
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. cas.cznih.govmdpi.com Combined with pathway analysis, it provides a powerful tool for understanding the biosynthesis of natural products. nih.govfrontiersin.org
The biosynthesis of xanthones, the class of compounds to which this compound belongs, occurs in plants through the shikimate pathway, with contributions from the acetate (B1210297) pathway. mdpi.comresearchgate.net In the Hypericaceae family, the biosynthesis is L-phenylalanine-dependent. researchgate.netfrontiersin.org This pathway leads to the formation of benzophenone (B1666685) intermediates, which then undergo regioselective oxidative coupling to form the core xanthone structure. researchgate.netfrontiersin.org
Metabolomic profiling of Hypericum species has revealed a wide spectrum of secondary metabolites, including various xanthones. nih.govdntb.gov.uaresearchgate.net These studies help to identify potential precursors and intermediates in the biosynthetic pathway of complex molecules like this compound. For example, the identification of compounds like 1,3,5-trihydroxyxanthone (B1664532) and 1,3,7-trihydroxyxanthone in Hypericum species confirms key steps in the proposed biosynthetic pathway. researchgate.netekb.eg
Table 2: Key Precursors and Intermediates in Xanthone Biosynthesis
| Precursor/Intermediate | Biosynthetic Pathway | Relevance to this compound |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway (Phenylalanine-dependent) | Initial building block in Hypericaceae researchgate.netfrontiersin.org |
| Benzophenone intermediates | Polyketide/Shikimate Pathway | Direct precursors to the xanthone core researchgate.netfrontiersin.org |
| 1,3,5-Trihydroxyxanthone (1,3,5-THX) | Xanthone Biosynthesis | Core xanthone structure for further derivatization researchgate.net |
Spectroscopic Techniques for Structural Confirmation (e.g., X-ray Crystallography)
Spectroscopic techniques are essential for the structural elucidation and confirmation of natural products. sdss3.orgmdpi.com While techniques like NMR and mass spectrometry are fundamental, X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. glycoforum.gr.jpcsic.esproteros.com
The structure of this compound, a bisxanthone, was confirmed through X-ray diffraction analysis. 222.198.130 This technique provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles, which is crucial for a complex, dimeric molecule. The isolation of this compound has been reported from Hypericum japonicum and the roots of Hypericum riparium. nih.govrsc.org
Future Research Trajectories and Therapeutic Perspectives of Bijaponicaxanthone C
Unraveling Undiscovered Biological Mechanisms
The xanthone (B1684191) chemical scaffold is associated with a multitude of pharmacological properties, including antioxidant, antifungal, cytotoxic, and antiviral activities. researchgate.netnih.gov While research specifically on Bijaponicaxanthone C is in its infancy, preliminary studies and the activities of related compounds provide a roadmap for future investigation.
Initial in silico studies have indicated that this compound may possess antiviral mechanisms. tandfonline.comresearchgate.net Molecular docking analyses have shown its potential to bind to key viral proteins, suggesting a direct inhibitory action. tandfonline.comresearchgate.nettandfonline.com However, the full spectrum of its biological effects remains largely uncharacterized. Future research should aim to move beyond computational models to empirical validation.
Key areas for exploration include:
Antiviral Activity: The inhibitory effects of Hypericum japonicum extracts against various viruses, including influenza and hepatitis B virus, are well-documented. researchgate.netresearchgate.net It is crucial to determine the specific contribution of this compound to these activities and to elucidate its mechanism, whether through inhibition of viral entry, replication, or other stages of the viral life cycle.
Anti-inflammatory and Antioxidant Effects: Many xanthones exhibit potent anti-inflammatory and antioxidant properties. nih.govtandfonline.com Investigations into the ability of this compound to modulate inflammatory pathways, such as those involving TNF-α and interleukins, and its capacity to scavenge reactive oxygen species (ROS) are warranted. tandfonline.comchemfaces.com
Anticancer Mechanisms: Related dimeric xanthones, such as Griffipavixanthone, have demonstrated significant anticancer activity by inducing apoptosis and inhibiting tumor metastasis through the downregulation of signaling cascades like the RAF-MEK-ERK pathway. nih.govchemfaces.com Exploring whether this compound shares these cytotoxic and anti-proliferative mechanisms against various cancer cell lines is a logical and compelling research direction.
Table 1: Potential Biological Activities and Mechanisms of this compound for Future Investigation
| Biological Activity | Potential Mechanism(s) | Rationale / Homology |
|---|---|---|
| Antiviral | Inhibition of viral proteases (e.g., Mpro); Interference with viral entry or replication. tandfonline.comresearchgate.net | Based on in silico docking studies and known antiviral properties of Hypericum extracts. researchgate.nettandfonline.comresearchgate.net |
| Anticancer | Induction of apoptosis; Inhibition of cell proliferation and metastasis; Downregulation of oncogenic signaling pathways (e.g., RAF-MEK-ERK). chemfaces.com | Based on the established activities of structurally similar xanthone dimers like Griffipavixanthone. nih.govchemfaces.com |
| Anti-inflammatory | Modulation of inflammatory cytokines (TNF-α, IL-6); Inhibition of enzymes like cyclooxygenase (PTGS2). tandfonline.com | General activity of the xanthone class and related compounds from Hypericum japonicum. tandfonline.com |
| Neuroprotective | Antioxidant effects; Modulation of neuro-inflammatory processes. | A known property of some xanthone dimers, presenting a novel area of inquiry. nih.govmdpi.com |
| Antiparasitic | Inhibition of essential parasitic enzymes or metabolic pathways. | Other dimeric xanthones have shown activity against parasites like Plasmodium falciparum. mdpi.com |
Exploration of Novel Pharmacological Targets
Identifying the specific molecular targets of this compound is fundamental to understanding its therapeutic potential. Network pharmacology and molecular docking have provided the first clues, pointing towards viral enzymes as primary candidates.
A molecular docking study identified the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus as a potential high-affinity target for this compound. tandfonline.comresearchgate.nettandfonline.com Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. tandfonline.com This in silico finding requires urgent experimental validation through enzymatic assays to confirm direct inhibition.
Future research should broaden the search for pharmacological targets, leveraging the known targets of analogous compounds. For instance:
RAF Kinases: Griffipavixanthone functions as a B-RAF and C-RAF inhibitor in esophageal cancer cells. chemfaces.com Given the structural similarity, investigating the interaction of this compound with RAF family proteins and the downstream MEK-ERK pathway is a high-priority task.
Topoisomerases: Certain xanthone dimers exhibit strong inhibitory activity against DNA topoisomerase I, an important target for anticancer drugs. nih.gov Assaying the effect of this compound on topoisomerase activity could reveal a potential mechanism for cytotoxicity.
Caspases: The induction of apoptosis by many anticancer agents involves the activation of the caspase cascade. chemfaces.com Investigating whether this compound modulates the activity of key executioner caspases, such as Caspase-3, could clarify its role in programmed cell death. tandfonline.com
Table 2: Potential Pharmacological Targets for this compound
| Target Class | Specific Target Example(s) | Associated Disease Area |
|---|---|---|
| Viral Proteases | SARS-CoV-2 Main Protease (Mpro). tandfonline.comresearchgate.net | Infectious Disease (e.g., COVID-19). tandfonline.com |
| Protein Kinases | B-RAF, C-RAF, ERK. chemfaces.com | Cancer. chemfaces.com |
| Topoisomerases | DNA Topoisomerase I. nih.gov | Cancer. nih.gov |
| Apoptotic Proteins | Caspases (e.g., Caspase-3). tandfonline.comchemfaces.com | Cancer. chemfaces.com |
| Inflammatory Enzymes | Cyclooxygenase-2 (PTGS2). tandfonline.com | Inflammatory Disorders. tandfonline.com |
Development of Advanced Synthetic Routes and Library Creation
Currently, this compound is obtained through isolation from natural sources, a process that often yields small quantities and is dependent on plant availability. rsc.orgresearchgate.net To enable robust pre-clinical evaluation and future development, the establishment of efficient and scalable synthetic routes is paramount. The biosynthesis of plant xanthones typically involves a convergent synthesis from the polyketide and shikimic acid pathways, followed by oxidative dimerization, which is likely enzyme-mediated. rsc.orgrsc.org
Future synthetic strategies could explore:
Biomimetic Synthesis: Mimicking the proposed biosynthetic pathway through enzyme-assisted or chemical oxidative coupling of monomeric xanthone precursors could provide a stereoselective route to the final dimeric structure. rsc.org
Total Synthesis: Developing a multi-step total synthesis would provide unambiguous structural confirmation and a reliable source of the material. This would be a challenging but essential endeavor for drug development.
Library Creation: An established synthetic route would be instrumental for creating a library of this compound analogues. By systematically modifying the functional groups (e.g., hydroxyl, methoxy (B1213986), prenyl groups) on the xanthone scaffolds, medicinal chemists can conduct Structure-Activity Relationship (SAR) studies. researchgate.net This process is critical for identifying the key structural features required for biological activity and for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
Applications in Drug Discovery and Development (Pre-clinical Focus)
This compound stands as a promising "hit" compound from nature that requires systematic progression through the pre-clinical drug discovery pipeline. mdpi.com The journey from a natural product hit to a clinical candidate involves several key stages.
Hit Confirmation and In Vitro Validation: The immediate priority is to move beyond in silico predictions. The antiviral activity suggested by docking studies must be confirmed in viral replication assays using cell cultures. tandfonline.com Similarly, predicted anticancer effects should be tested against a panel of human cancer cell lines to determine its potency (IC50 values) and selectivity. chemfaces.com
Mechanism of Action (MoA) Studies: Once activity is confirmed, detailed cell-based and biochemical assays are needed to elucidate the precise MoA. This involves verifying target engagement (e.g., showing that the compound inhibits Mpro or RAF kinase in a cellular context) and analyzing downstream cellular events. tandfonline.comchemfaces.com
Lead Optimization: Using insights from SAR studies (as described in 8.3), the structure of this compound can be modified to create optimized "lead" compounds with improved efficacy and drug-like properties (e.g., solubility, metabolic stability).
In Vivo Efficacy Models: Promising lead compounds must be evaluated in animal models of disease. For instance, its antiviral potential could be tested in mouse models of viral infection, while anticancer efficacy would be assessed in tumor xenograft models. chemfaces.com These studies are essential to demonstrate that the compound is effective within a living organism.
The application of machine learning and other innovative technologies can accelerate this process by predicting drug-like properties, identifying potential targets, and analyzing complex biological data from these pre-clinical studies. nih.gov
Biotechnological Production and Sustainable Sourcing
Relying on the extraction from wild or cultivated plants for a drug supply is often ecologically unsustainable and economically unfeasible due to low natural abundance. frontiersin.org Biotechnology offers powerful and sustainable alternatives for the production of complex natural products like this compound. srce.hr
Future research in this area should focus on two primary strategies:
Plant Cell Fermentation (PCF): As successfully implemented for the anticancer drug paclitaxel, large-scale cultivation of Hypericum plant cells in controlled bioreactors could provide a consistent and scalable source of this compound. frontiersin.org This method avoids the environmental impact of harvesting whole plants.
Metabolic Engineering in Microbial Hosts: The biosynthetic pathway genes responsible for producing the xanthone monomers in Hypericum could be identified and transferred into a microbial host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). This approach, used for producing compounds like betulinic acid, can be engineered to achieve high yields of the desired product through fermentation. nih.gov
Elicitation Strategies: Research has shown that the production of secondary metabolites, including xanthones, in Hypericum cell cultures can be significantly increased by using elicitors. For example, treatment with silver (Ag) nanoparticles has been shown to dramatically boost the accumulation of xanthones. zenodo.org Further exploration of various physical and chemical elicitors could substantially improve yields in PCF systems.
Developing these biotechnological platforms is a critical long-term goal to ensure a sustainable and commercially viable supply chain should this compound prove to be a valuable therapeutic agent.
Q & A
Q. What are the key structural features of Bijaponicaxanthone C, and how do they influence its physicochemical properties?
this compound is a dimeric xanthone characterized by two benzene rings connected via a five-membered ring. Key structural elements include hydroxyl (-OH) and methyl (-CH₃) substituents, with three hydroxyl groups on one benzene ring and four on the other . These substituents influence solubility, stability, and potential hydrogen-bonding interactions, which are critical for bioactivity studies. Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation, while computational tools like density functional theory (DFT) can predict electronic properties .
Q. How can researchers optimize extraction and purification protocols for this compound from natural sources?
Extraction efficiency depends on solvent polarity (e.g., methanol or ethyl acetate for xanthones) and techniques like column chromatography for purification. High-performance liquid chromatography (HPLC) with UV detection is standard for isolating pure fractions. Researchers should validate purity using melting point analysis, thin-layer chromatography (TLC), and spectroscopic cross-checks . Evidence-based adjustments, such as gradient elution optimization, are critical for minimizing co-elution of structurally similar compounds .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) often stem from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. To address this:
- Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity assays).
- Perform dose-response curves to establish EC₅₀/IC₅₀ values.
- Cross-validate findings with orthogonal assays (e.g., DPPH for antioxidant activity vs. ROS quantification in cellular models).
- Publish raw data and detailed methodologies to enable meta-analyses .
Q. How can in silico modeling be integrated with experimental data to predict the mechanism of action of this compound?
Molecular docking (e.g., AutoDock Vina) can identify potential protein targets by simulating ligand-receptor interactions, prioritizing candidates for experimental validation (e.g., enzyme inhibition assays). Pharmacophore modeling and quantitative structure-activity relationship (QSAR) analyses further refine hypotheses. For instance, hydroxyl groups may mediate binding to antioxidant enzymes like SOD or catalase, which can be tested via knockout cell lines .
Q. What are the best practices for designing hypothesis-driven studies on the biosynthetic pathways of this compound?
- Use isotopic labeling (e.g., ¹³C-glucose tracer experiments) to track precursor incorporation.
- Employ gene knockout/RNAi in host organisms (e.g., Garcinia species) to identify key enzymes (e.g., polyketide synthases).
- Combine transcriptomic and metabolomic datasets to correlate gene expression with metabolite production.
- Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address knowledge gaps .
Methodological and Reproducibility Considerations
Q. How should researchers address variability in spectroscopic data during structural characterization?
- Use deuterated solvents and internal standards (e.g., TMS for NMR) to minimize instrumental drift.
- Compare experimental NMR/MS data with literature values for analogous xanthones.
- Report solvent systems, field strengths, and acquisition parameters to enhance reproducibility .
Q. What steps are critical for ensuring reproducibility in synthetic studies of this compound derivatives?
- Document reaction conditions (temperature, catalyst loading, solvent) in full.
- Provide crystallographic data (CCDC deposition) for novel derivatives.
- Include negative controls (e.g., uncatalyzed reactions) and yield calculations.
- Adhere to journal guidelines for supplementary materials to share detailed synthetic protocols .
Data Management and Ethical Practices
Q. How can researchers balance open science principles with intellectual property concerns when studying this compound?
- Deposit raw spectral data in public repositories (e.g., Zenodo) with embargo periods if patents are pending.
- Use controlled-access databases for sensitive biological activity data.
- Clearly cite prior art to avoid duplication and ensure ethical attribution .
Contradiction and Uncertainty Analysis
Q. What statistical approaches are recommended for analyzing conflicting bioassay results involving this compound?
- Apply mixed-effects models to account for inter-lab variability.
- Use sensitivity analyses to identify outlier datasets.
- Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction).
- Discuss limitations in the context of assay dynamic range and compound stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
